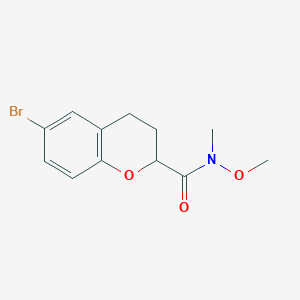

6-Bromo-N-methoxy-n-methylchroman-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including the reaction of various pyridine derivatives with different nucleophiles and subsequent functional group transformations. For instance, an efficient synthesis route for a carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist is described, which involves regioselective reactions and nucleophilic substitutions . Another paper outlines the conversion of carboxylic acids to their corresponding N-methoxy-N-methylamides using a coupling agent, which could be relevant for the synthesis of the N-methoxy-n-methyl group in the compound of interest .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and UV-vis . These techniques are crucial for confirming the structure of synthesized compounds, including the position of substituents on the pyridine ring, which is relevant for understanding the structure of 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution, regioselective methoxylation, and bromination . These reactions are important for introducing functional groups such as bromo, methoxy, and methylamino groups into the pyridine ring, which are also present in the compound of interest.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide, they do provide information on similar compounds. For example, the introduction of lipophilic bromine atoms and methylamino groups can enhance binding affinity to certain receptors . The physical properties such as solubility, melting point, and stability can be inferred based on the functional groups present in the compound.

Scientific Research Applications

Tetrahydro-beta-carbolines and Similar Compounds

- Tetrahydro-beta-carbolines in Urine and Brain - Matsubara et al. (1986) identified and quantified 1-Methyl-1,2,3,4-tetrahydro-beta-carboline and 6-methoxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline in human urine and rat brains. No formation of these compounds was observed from alcohol consumption, suggesting dietary origins for the urinary concentrations of these compounds (Matsubara et al., 1986).

Weinreb Amides Synthesis

- Synthesis of Weinreb and their Derivatives - Khalid et al. (2020) reviewed the development and usage of Weinreb amides or N-methoxy-N-methylamides in organic synthesis. These compounds are intermediates in organic synthesis, especially in the transformation of carboxylic acids, acid chlorides, and esters to aldehydes or ketones. The review provided insights into the synthesis and functionalization of Weinreb amides (Khalid et al., 2020).

Organohalogen Contaminants Studies

- Exposure to Phenolic and Methoxylated Organohalogen Contaminants - Fujii et al. (2014) investigated the exposure of humans to phenolic and methoxylated organohalogen contaminants (OHCs) through dietary intake and evaluated their concentrations in breast milk and serum. The study highlighted how dietary exposure to these compounds resulted in differential partitioning between breast milk and serum (Fujii et al., 2014).

Radiolabeled Benzamide in Melanoma Imaging

- Radiolabeled Benzamide for Melanoma Imaging - Maffioli et al. (1994) explored the use of iodine-123-labeled benzamide for scintigraphic detection of melanoma metastases. The study demonstrated the potential of radiolabeled benzamide as a tracer for melanoma, an application that highlights the importance of functionalization in medical diagnostics (Maffioli et al., 1994).

properties

IUPAC Name |

6-bromo-N-methoxy-N-methyl-3,4-dihydro-2H-chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c1-14(16-2)12(15)11-5-3-8-7-9(13)4-6-10(8)17-11/h4,6-7,11H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSWFVRUVPDQFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CCC2=C(O1)C=CC(=C2)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-N-methoxy-n-methylchroman-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2520780.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2520783.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea](/img/structure/B2520789.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2520792.png)

![N-(3-Cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2520793.png)

![2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2520794.png)

![3-(2-methoxyphenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2520801.png)